

Head-to-head comparison of VU661 with first-generation clock modulators

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Compound of Interest

Compound Name: VU661

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A Head-to-Head Comparison of First-Generation Clock Modulators

A comparative guide for researchers, scientists, and drug development professionals on the pioneering small molecules that modulate the circadian clock.

Introduction

The circadian clock is an endogenous timekeeping system that governs a wide range of physiological and metabolic processes. Dysregulation of this internal clock is implicated in a variety of pathologies, including metabolic disorders, sleep disturbances, and cancer. Small molecule modulators of the core clock machinery represent a promising therapeutic avenue for resetting or fine-tuning circadian rhythms. This guide provides a head-to-head comparison of first-generation clock modulators, focusing on their mechanism of action, potency, and cellular effects. While this guide aims to be comprehensive, a direct comparison with the recently reported long-acting cryptochrome (CRY) stabilizer, **VU661**, is not included due to the current lack of publicly available experimental data for this compound. The following sections will detail the characteristics of key first-generation compounds targeting Cryptochrome (CRY), REV-ERB, and Retinoic acid receptor-related Orphan Receptor (ROR).

Data Presentation: Quantitative Comparison of First-Generation Clock Modulators

The following tables summarize the quantitative data for representative first-generation clock modulators based on their primary molecular targets. These compounds have been instrumental in elucidating the druggability of the circadian clock.

Table 1: Cryptochrome (CRY) Stabilizers

Compound	Target(s)	Assay System	Potency (EC50/IC50)	Effect on Circadian Period	Reference(s)
KL001	CRY1/CRY2	U2OS cells (Bmal1-dLuc)	~10 μ M (period lengthening)	Lengthens	[1] [2]
KL044	CRY1/CRY2	U2OS cells (Bmal1-dLuc)	~1 μ M (period lengthening)	Lengthens (approx. 10-fold more potent than KL001)	[3] [4]

Table 2: REV-ERB Agonists

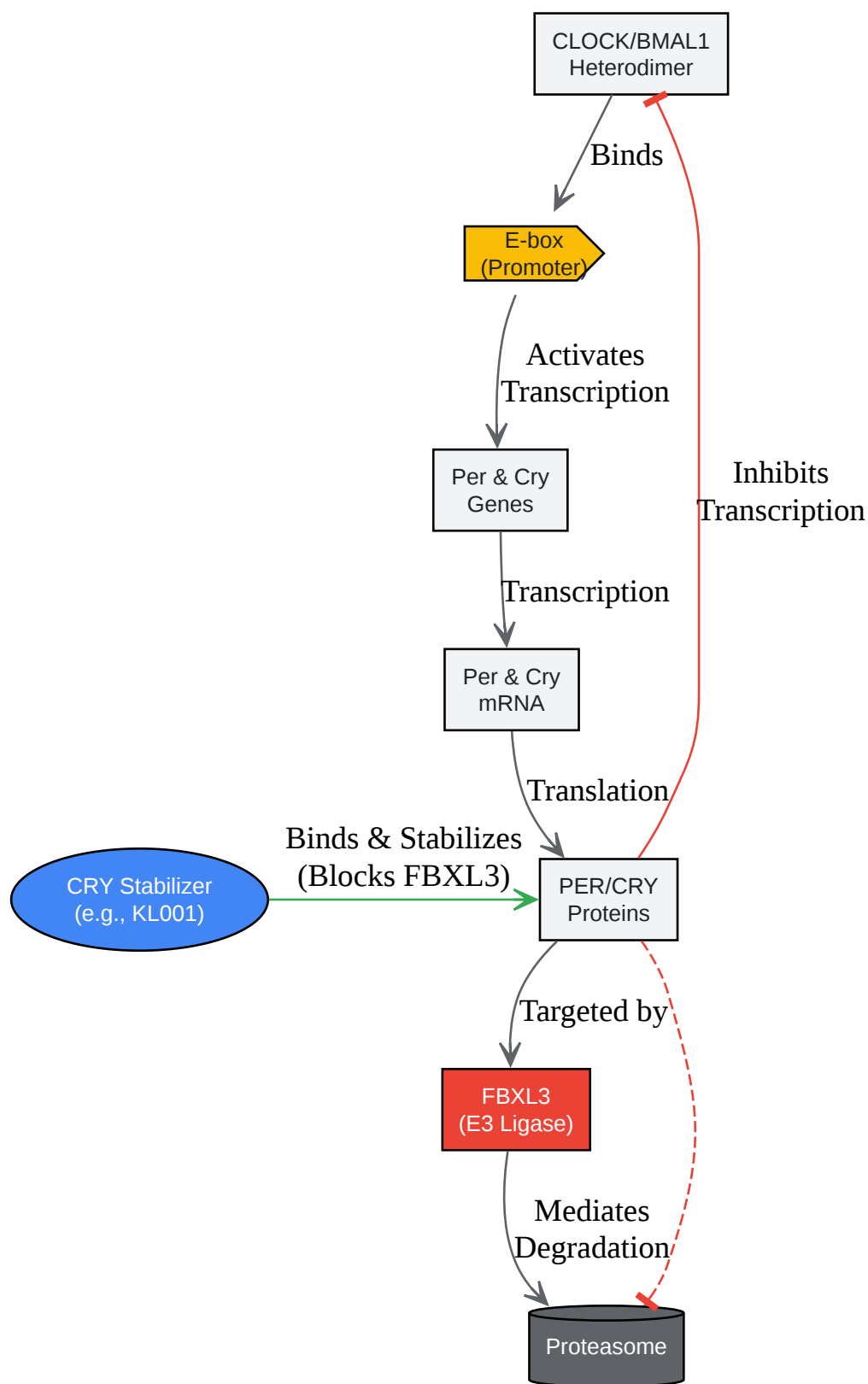
Compound	Target(s)	Assay System	Potency (IC50)	Effect on Circadian Period	Reference(s)
SR9009	REV-ERB α / β	HEK293 cells (Gal4-REV-ERB LBD)	REV-ERB α : 670 nM, REV-ERB β : 800 nM	Alters core clock gene expression	[5]
GSK4112	REV-ERB α / β	Biochemical FRET assay	REV-ERB α : 2.3 μ M (Bmal1 luciferase reporter)	Resets circadian oscillation	[6]

Table 3: Retinoic acid receptor-related Orphan Receptor (ROR) Inverse Agonists

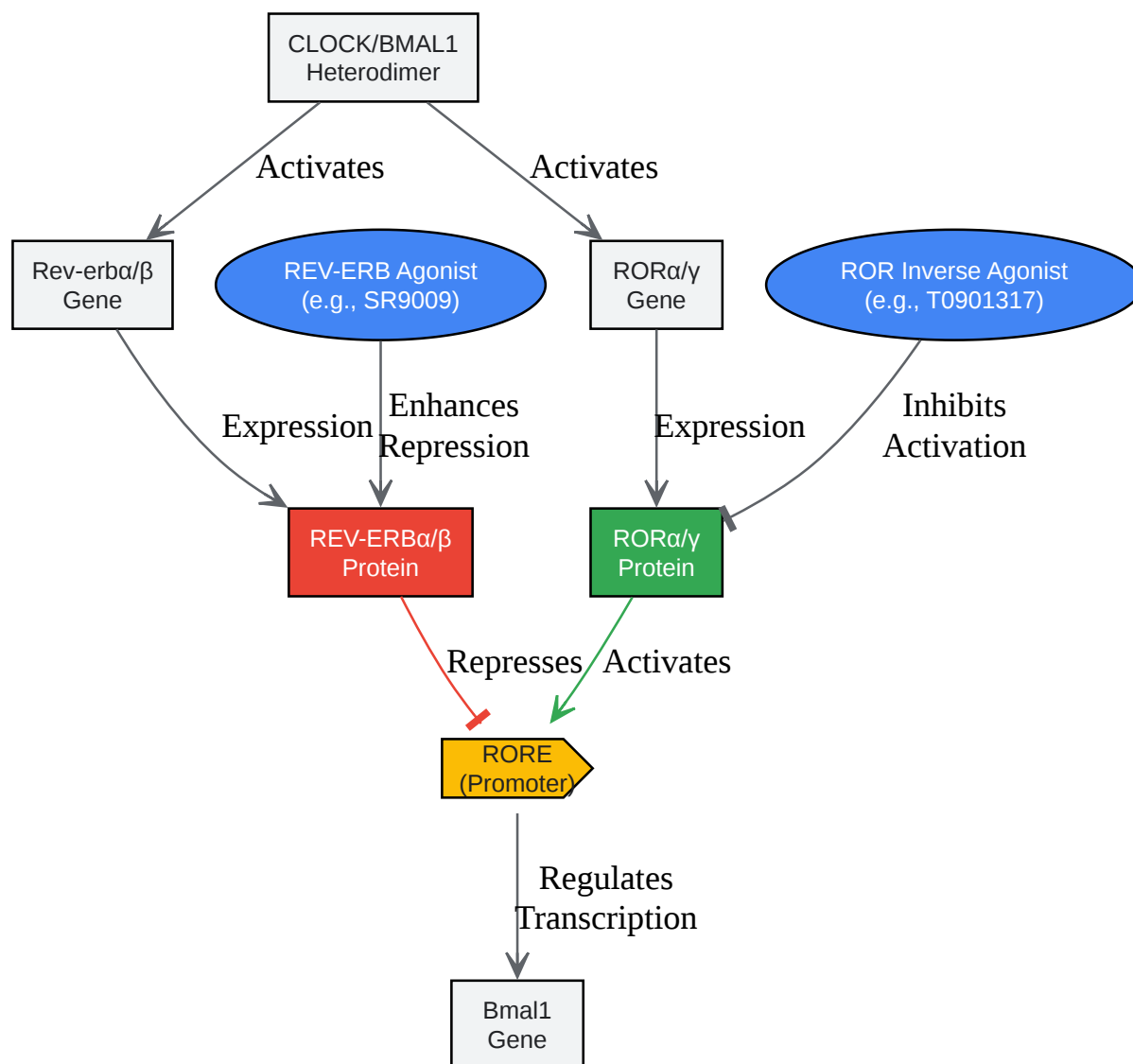
Compound	Target(s)	Assay System	Potency (Ki/IC50)	Effect on Circadian Period	Reference(s)
T0901317	ROR α / γ	Radioligand binding assay	ROR α : 132 nM, ROR γ : 51 nM	Represses ROR-dependent transactivation	[7] [8] [9]
SR1001	ROR α / γ t	Radioligand binding assay	ROR α : 172 nM, ROR γ t: 111 nM	Suppresses TH17 cell differentiation	[10] [11] [12] [13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by first-generation clock modulators and a typical experimental workflow for their characterization.

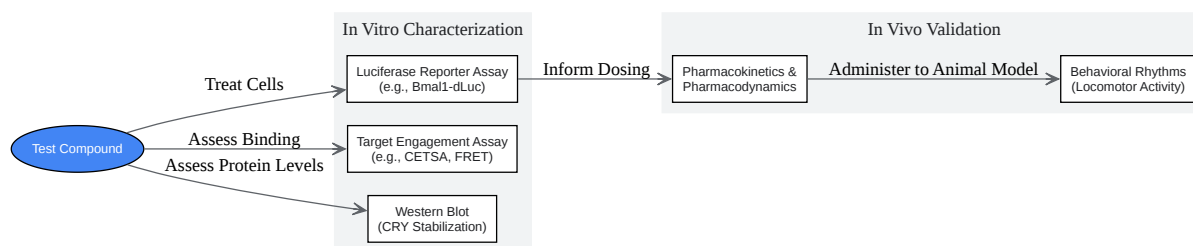
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Caption: CRY-Mediated Transcriptional Repression Pathway and Point of Intervention for CRY Stabilizers.



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Caption: The REV-ERB/ROR Regulatory Loop and Targets of First-Generation Modulators.



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Caption: General Experimental Workflow for Characterizing Circadian Clock Modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of first-generation clock modulators.

Bmal1-Luciferase Circadian Rhythm Assay

This cell-based assay is a primary screening tool to identify compounds that alter the period, amplitude, or phase of the circadian clock.

- Cell Culture and Transfection:
 - Human osteosarcoma U2OS cells are commonly used due to their robust circadian rhythms.
 - Cells are stably transfected with a reporter construct containing the firefly luciferase gene under the control of the Bmal1 promoter (Bmal1-dLuc).
- Synchronization of Circadian Rhythms:

- Cell cultures are synchronized to initiate a common circadian phase. This is often achieved by a short treatment with dexamethasone (e.g., 100 nM for 2 hours) or by a serum shock.
- Compound Treatment and Luminescence Recording:
 - Following synchronization, the medium is replaced with a recording medium containing the test compound at various concentrations.
 - D-luciferin, the substrate for luciferase, is added to the medium.
 - Bioluminescence is recorded in real-time using a luminometer, typically for 3-5 days, with measurements taken at regular intervals (e.g., every 10-30 minutes).
- Data Analysis:
 - The raw luminescence data is detrended to remove baseline trends.
 - A sine wave or other appropriate function is fitted to the detrended data to determine the period, amplitude, and phase of the circadian oscillation.
 - The effects of the compound are compared to a vehicle control (e.g., DMSO).

CRY Stabilization Assay (Western Blot)

This assay is used to determine if a compound increases the stability of CRY proteins by inhibiting their degradation.

- Cell Culture and Treatment:
 - HEK293T cells are often used for their high transfection efficiency.
 - Cells are transfected with a plasmid expressing a CRY-luciferase (CRY-LUC) fusion protein or an epitope-tagged CRY protein (e.g., CRY-Flag).
 - After a period of expression, cells are treated with cycloheximide to inhibit new protein synthesis.

- Simultaneously, cells are treated with the test compound or a vehicle control.
- Protein Extraction and Quantification:
 - Cells are harvested at different time points after treatment.
 - Total protein is extracted using a lysis buffer.
 - The protein concentration of each sample is determined using a standard method (e.g., BCA assay) to ensure equal loading.
- SDS-PAGE and Western Blotting:
 - Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are transferred to a nitrocellulose or PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for the tag (e.g., anti-Flag) or for the CRY protein.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
 - The HRP substrate (e.g., ECL) is added to the membrane, and the chemiluminescent signal is detected using an imager.
 - The intensity of the bands corresponding to the CRY protein is quantified.
 - The rate of protein degradation (half-life) is calculated for the compound-treated and control groups to determine if the compound stabilizes the CRY protein.

REV-ERB Luciferase Reporter Assay

This assay is used to identify agonists or antagonists of the REV-ERB nuclear receptors.

- Cell Culture and Transfection:
 - HEK293 cells are co-transfected with three plasmids:
 1. An expression vector for a Gal4 DNA-binding domain fused to the ligand-binding domain of REV-ERB α or REV-ERB β (Gal4-REV-ERB LBD).
 2. A reporter plasmid containing the luciferase gene downstream of a Gal4 upstream activating sequence (UAS).
 3. A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Compound Treatment:
 - After transfection, cells are treated with the test compound at various concentrations or a vehicle control.
- Luciferase Activity Measurement:
 - After an incubation period (e.g., 24 hours), the cells are lysed.
 - The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
 - The normalized luciferase activity is plotted against the compound concentration to generate a dose-response curve.
 - The IC₅₀ (for agonists that enhance repression) or EC₅₀ (for antagonists that derepress) is calculated from the curve.

Conclusion

The first-generation clock modulators have been invaluable tools for understanding the molecular intricacies of the circadian clock and for validating its therapeutic potential. While compounds like KL001, SR9009, and T0901317 have laid the groundwork, the field is rapidly advancing. The development of next-generation modulators with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating the promise of circadian medicine into clinical reality. As data for novel compounds such as **VU661** becomes available, further comparative analyses will be essential to guide future drug discovery efforts in this exciting and rapidly evolving field.

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